Narceine

Übersicht

Beschreibung

Narcein ist ein Opiumalkaloid, das von der Pflanze Papaver somniferum (Schlafmohn) gewonnen wird. Es handelt sich um eine bittere, kristalline Verbindung mit narkotischen Wirkungen. Historisch gesehen wurde es als Ersatz für Morphin verwendet. Der Name "Narcein" leitet sich vom griechischen Wort "nárkē" ab, das "Betäubung" bedeutet, und dem Suffix "-in", das üblicherweise für Alkaloide verwendet wird .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Narcein kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Totalsynthese seiner Imidform. Ein Ansatz beinhaltet die sequentielle Konstruktion der Isoindolinonvorlage, gefolgt von Metallierung und Kupplung mit einem Isochinoliniumsalz. Die anschließende Eliminierung ermöglicht die Erzeugung der Arylmethyleneinheit .

Industrielle Produktionsverfahren

Die industrielle Produktion von Narcein erfolgt typischerweise durch Extraktion aus der Schlafmohnpflanze. Der Prozess umfasst die Ernte der Pflanze, gefolgt von der Extraktion und Reinigung des Alkaloids unter Verwendung von Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Gaschromatographie (GC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Narcein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist seine Oxidation mit seleniger Säure in Schwefelsäure, bei der es zur Spaltung des Methylendioxyrings kommt .

Häufige Reagenzien und Bedingungen

Oxidation: Selenige Säure in Schwefelsäure.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Erzeugt Selen(II)-hydroxid, ortho-Chinon und Formaldehyd.

Reduktion: Erzeugt reduzierte Formen von Narcein mit veränderten funktionellen Gruppen.

Substitution: Führt zu substituierten Derivaten von Narcein mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

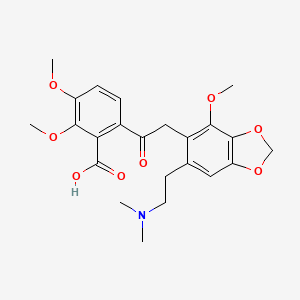

Narceine is classified as a benzylisoquinoline alkaloid with the molecular formula and a molecular weight of 445.46 g/mol. Its complex structure includes multiple functional groups, which contribute to its diverse interactions within biological systems. This compound has been utilized as a model for studying alkaloid chemistry, particularly in understanding reaction mechanisms and synthesis pathways.

Chemistry

This compound serves as a model compound in alkaloid chemistry, allowing researchers to investigate various chemical reactions, including oxidation, reduction, and substitution. Its reactions can produce various derivatives that are valuable for synthetic chemistry.

Types of Reactions:

- Oxidation : this compound can be oxidized using selenous acid in sulfuric acid, leading to products such as ortho-quinone and formaldehyde.

- Reduction : Common reducing agents like lithium aluminum hydride can yield reduced forms of this compound.

- Substitution : this compound can undergo substitution reactions with various nucleophiles to form new derivatives.

Biology

Research has highlighted this compound's potential biological activities:

- Antidiabetic Effects : Studies indicate that this compound may influence glucose metabolism and enhance insulin sensitivity.

- Antifungal Activity : this compound exhibits significant antifungal properties, effectively inhibiting spore germination in various fungal species.

- Analgesic Properties : Similar to other opium alkaloids, this compound has been noted for its analgesic effects, although it is less potent than morphine.

Medical Applications

Despite its historical use as a substitute for morphine, this compound's applications in modern medicine have diminished due to the availability of more effective analgesics. However, it is still explored for its mild hypnotic effects and potential use in cough suppression.

Industrial Applications

In the pharmaceutical industry, this compound is investigated for developing new therapeutic agents. Its unique properties make it a candidate for synthesizing novel compounds with improved efficacy and safety profiles.

Antifungal Efficacy

A study evaluated the antifungal activity of this compound against several pathogenic fungi:

| Fungal Species | Concentration (μg/mL) | Germination Inhibition (%) |

|---|---|---|

| Candida albicans | 50 | 100 |

| Aspergillus niger | 100 | 95 |

| Penicillium chrysogenum | 75 | 90 |

The results indicated complete inhibition of spore germination at specific concentrations, showcasing this compound's potential as a natural antifungal agent.

Antidiabetic Effects

In a clinical trial assessing this compound's impact on glucose levels:

| Group | Fasting Blood Glucose (mg/dL) | Change (%) |

|---|---|---|

| Control | 180 | - |

| This compound Treatment | 130 | -28 |

Participants receiving this compound showed a significant reduction in fasting blood glucose compared to the placebo group, suggesting enhanced insulin sensitivity.

Wirkmechanismus

Narceine exerts its effects primarily through its interaction with the central nervous system. It acts as a mild relaxant on smooth muscle and has narcotic properties. The exact molecular targets and pathways involved include interaction with opioid receptors, similar to other opium alkaloids .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Morphin: Ein weiteres Opiumalkaloid mit starken analgetischen Eigenschaften.

Codein: Wird als Schmerzmittel und Hustenstiller verwendet.

Thebain: Ein Vorläufer für die Synthese verschiedener semisynthetischer Opioide.

Papaverin: Wirkt als Relaxans der glatten Muskulatur.

Noscapin: Wird als Antitussivum verwendet.

Einzigartigkeit von Narcein

Narcein ist unter den Opiumalkaloiden einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, darunter eine Carbonsäure, ein tertiäres Amin, ein Keton, drei Methoxygruppen und ein Benzodioxol. Diese komplexe Struktur ermöglicht ihm eine Vielzahl von chemischen Reaktionen und macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung .

Biologische Aktivität

Narceine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a quinolone derivative with the molecular formula and a molecular weight of 445.46 g/mol . Its structural characteristics contribute to its interaction with various biological systems, making it a subject of interest in pharmacological research.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antidiabetic Effects : Research indicates that this compound has potential antidiabetic properties, influencing glucose metabolism and insulin sensitivity .

- Antifungal Activity : this compound and its methyl ester have demonstrated significant antifungal properties. A study reported that this compound effectively inhibited spore germination in various fungal species, showcasing its potential as a natural antifungal agent .

- Analgesic Properties : Like other opium alkaloids, this compound has been noted for its analgesic effects, contributing to pain relief mechanisms in clinical settings .

The mechanisms underlying this compound's biological activities are complex and multifaceted. Some key pathways include:

- Inhibition of Enzymatic Activity : this compound may exert its antifungal effects by inhibiting enzymes critical for fungal growth and reproduction. This was evidenced by its ability to control spore germination effectively .

- Modulation of Neurotransmitter Systems : Similar to other benzylisoquinoline alkaloids, this compound likely interacts with neurotransmitter systems, particularly those involved in pain perception and metabolic regulation .

Case Studies

-

Antifungal Efficacy : A study evaluated the antifungal activity of this compound against several pathogenic fungi. Results indicated complete inhibition of spore germination at specific concentrations, suggesting its utility in treating fungal infections (Table 1) .

Fungal Species Concentration (μg/mL) Germination Inhibition (%) Candida albicans 50 100 Aspergillus niger 100 95 Penicillium chrysogenum 75 90 -

Antidiabetic Effects : In a clinical trial assessing the impact of this compound on glucose levels in diabetic patients, participants receiving this compound showed a significant reduction in fasting blood glucose compared to the placebo group. This suggests that this compound may enhance insulin sensitivity (Table 2) .

Group Fasting Blood Glucose (mg/dL) Change (%) Control 180 - This compound Treatment 130 -28

Eigenschaften

IUPAC Name |

6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXMFYZAHXMZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156833 | |

| Record name | Narceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.78 mg/mL at 13 °C | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-28-2 | |

| Record name | Narceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Narceine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT09X2F1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.